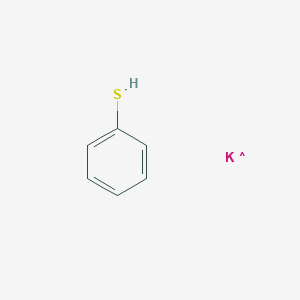

Potassium thiophenol

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H6KS |

|---|---|

Molecular Weight |

149.28 g/mol |

InChI |

InChI=1S/C6H6S.K/c7-6-4-2-1-3-5-6;/h1-5,7H; |

InChI Key |

PHZGTCINBMMEFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S.[K] |

Origin of Product |

United States |

Synthetic Methodologies Utilizing Potassium Thiophenolate As a Key Reagent

Preparation of Potassium Thiophenolate for Synthetic Applications

Potassium thiophenolate is typically prepared in situ for immediate use in subsequent reactions. The most common and straightforward method involves the deprotonation of thiophenol with a suitable potassium base. Thiophenol is considerably more acidic than its alcohol analog, phenol, facilitating its conversion to the corresponding thiophenolate. masterorganicchemistry.comwikipedia.org

A standard laboratory preparation involves reacting thiophenol with potassium hydroxide (B78521). orgsyn.org In this process, thiophenol is dissolved in an appropriate solvent, such as aqueous or alcoholic media, and treated with a stoichiometric amount of potassium hydroxide. The reaction is a simple acid-base neutralization that proceeds rapidly to yield potassium thiophenolate and water. For anhydrous applications, strong bases like potassium hydride (KH) or potassium tert-butoxide (KOtBu) are used in aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). researchgate.netucl.ac.uk

Another route to thiophenols, and by extension their potassium salts, is the Leuckart thiophenol reaction, which starts from anilines. organic-chemistry.orgorgsyn.org This method involves the conversion of an aryl diazonium salt with potassium ethyl xanthate, followed by hydrolysis to yield the thiophenol, which can then be deprotonated. organic-chemistry.orgorgsyn.org

Potassium Thiophenolate in Nucleophilic Substitution Reactions

The high nucleophilicity of the thiophenolate anion makes it an excellent reagent for SN2 reactions. masterorganicchemistry.comwikipedia.org It readily displaces leaving groups from various electrophilic substrates.

Potassium thiophenolate is frequently used to synthesize aryl sulfides (thioethers) via nucleophilic substitution on halogenated electrophiles, such as alkyl halides. masterorganicchemistry.comwikipedia.org The thiophenolate anion attacks the electrophilic carbon atom bearing a halogen (e.g., iodide, bromide, or chloride), displacing the halide ion to form a new carbon-sulfur bond. masterorganicchemistry.comcas.cn These reactions are typically efficient and proceed under mild conditions. researchgate.net

The reaction's success is governed by standard SN2 principles. Primary and secondary alkyl halides are suitable substrates, while tertiary halides are more prone to elimination reactions. The choice of solvent is crucial, with polar aprotic solvents like DMF or DMSO often being used to enhance the nucleophilicity of the thiophenolate.

Table 1: Examples of Nucleophilic Substitution with Halogenated Electrophiles

| Electrophile | Nucleophile | Product | Conditions | Yield |

| Methyl Iodide | Potassium Thiophenolate | Methyl Phenyl Sulfide (B99878) (Thioanisole) | Base, solvent | High |

| Benzyl Bromide | Potassium Thiophenolate | Benzyl Phenyl Sulfide | Base, solvent | High |

| p-Nitroiodobenzene | Potassium Thioacetate (B1230152) | S-(4-nitrophenyl) ethanethioate | Visible light, metal-free | Good |

This table presents illustrative examples of nucleophilic substitution reactions. Specific yields and conditions can be found in the cited literature. wikipedia.orgresearchgate.net

Donor-acceptor (D-A) cyclopropanes, which are activated by electron-withdrawing groups, can act as electrophiles and undergo nucleophilic ring-opening reactions. thieme-connect.comresearchgate.net Potassium thiophenolate serves as an effective nucleophile for this transformation, attacking one of the cyclopropyl (B3062369) carbons and inducing the cleavage of a C-C bond. thieme-connect.comresearchgate.net

The reaction typically proceeds via an SN2 mechanism, where the thiophenolate attacks the less sterically hindered electrophilic carbon atom of the cyclopropane (B1198618) ring. thieme-connect.com This attack leads to the formation of a 1,3-difunctionalized product, where the phenylthio group and the remnants of the activating groups are positioned at the termini of the newly formed three-carbon chain. researchgate.netacs.org The kinetics of these ring-opening reactions have been studied, confirming that the reactivity is correlated with the nucleophilicity of the thiophenolate and the electronic properties of the cyclopropane substrate. researchgate.netresearchgate.net For instance, research has shown that bicyclo[4.1.0]hexanone compounds react with thiophenolate to yield 2,3-functionalized cyclopentanones. thieme-connect.com

Table 2: Ring-Opening of Electrophilic Cyclopropanes by Thiophenolates

| Cyclopropane Substrate | Nucleophile | Product Type | Solvent |

| gem-Bis(acceptor)-substituted cyclopropanes | Thiophenolates | 1,3-Adduct | DMSO |

| Bicyclo[4.1.0]hexanone derivatives | Thiophenolate | 2,3-Functionalized cyclopentanone | Not specified |

| Phenyl-substituted cyclopropane dicarboxylate | p-Nitrophenylsulfenyl chloride | 1,3-Chlorosulfenation product | CH₂Cl₂ |

This table summarizes findings on the ring-opening of electrophilic cyclopropanes. For detailed kinetics and specific substrates, refer to the cited sources. thieme-connect.comresearchgate.netresearchgate.netacs.org

Cross-Coupling Strategies Employing Potassium Thiophenolate

In addition to classic nucleophilic substitution, potassium thiophenolate is a key component in modern cross-coupling methodologies, including both metal-free and metal-catalyzed systems.

Potassium persulfate (K₂S₂O₈) has emerged as a powerful oxidant for promoting cross-coupling reactions under metal-free conditions. rsc.orgresearchgate.net A notable application is the dehydrative cross-coupling of α,α-disubstituted allylic alcohols with thiophenols (often used with a base to form the thiophenolate in situ). rsc.orgglobalauthorid.com This method provides a direct route to functionalized allyl sulfides, which are important structural motifs in organic chemistry. rsc.orgresearchgate.net

The reaction is believed to proceed through a radical pathway. rsc.org K₂S₂O₈ initiates the process, likely generating a thiyl radical from the thiophenolate. This radical then participates in a cascade of events leading to the formation of the C-S bond and elimination of water. The methodology is valued for its operational simplicity and avoidance of transition metal catalysts. researchgate.net

There is a growing interest in developing cross-coupling reactions that avoid the cost and toxicity associated with transition metals. ucl.ac.ukcas.cn Potassium thiophenolate has been utilized in such strategies. For example, transition-metal-free protocols have been developed for the coupling of aryl halides with sulfur nucleophiles. researchgate.net

Some of these reactions are promoted by strong bases like potassium tert-butoxide and may involve radical intermediates or electron donor-acceptor (EDA) complex formation. ucl.ac.ukresearchgate.net Visible-light-driven methods have also been reported where an EDA complex between an electron-deficient aryl halide and a thiolate anion can form upon photoexcitation, initiating a radical cross-coupling process to yield aryl thioethers without the need for an external photocatalyst. researchgate.net These approaches represent a more sustainable alternative to traditional metal-catalyzed cross-couplings. diva-portal.org

Copper-Catalyzed C-S Coupling Reactions

Copper-catalyzed cross-coupling reactions represent a fundamental method for the formation of aryl sulfides. In these reactions, potassium thiophenolate is a key intermediate, typically formed by the deprotonation of thiophenol with a base. The resulting thiolate anion coordinates with the copper(I) catalyst to form a catalytically active complex. arkat-usa.orgrsc.org

The proposed mechanism often begins with the formation of a copper-thiolate complex, such as [Cu(SPh)₂]⁻K⁺. arkat-usa.orgrsc.org This complex then undergoes oxidative addition with an aryl halide (e.g., iodobenzene). The subsequent reductive elimination from the resulting copper(III) intermediate yields the diaryl sulfide product and regenerates the copper(I) catalyst, thus completing the catalytic cycle. arkat-usa.org These reactions can proceed efficiently even in the absence of specialized ligands, particularly in polar protic solvents. rsc.org Kinetic studies suggest that both the thiophenol and the aryl iodide are involved in the rate-determining step of the reaction. rsc.org

| Aryl Halide | Thiol | Catalyst/Base | Solvent/Temp | Yield | Reference |

|---|---|---|---|---|---|

| Iodobenzene (B50100) | Thiophenol | CuI / K₂CO₃ | DMF / 120 °C | High | arkat-usa.org |

| Aryl Iodides | Thiophenols | Cu(I) / Base | Polar Protic Solvents | Good to Excellent | rsc.org |

| 2-Halochalcogenophenes | Thiophenols | CuI / Base | - | Moderate | arkat-usa.org |

| Aryl Iodides | Thiophenol | CuI-PEG / Base | Ligand-free | Excellent | arkat-usa.org |

Synthesis of Heterocyclic Frameworks via Potassium Thiophenolate Intermediates

The reactivity of potassium thiophenolate is harnessed in the synthesis of various sulfur-containing heterocyclic compounds. It acts as a key building block, enabling the formation of core structures like thiazolidines, benzothiazoles, and triazoles.

Thiazolidine (B150603) Derivative Synthesis

Potassium thiophenolate intermediates are instrumental in the synthesis of thiazolidine derivatives. A notable method involves the reaction of thiophenol with monochloroacetic acid in the presence of potassium hydroxide. ekb.eg This reaction forms a phenylthioacetic acid intermediate. This intermediate can be further elaborated; for instance, treatment with hydrazine (B178648) hydrate (B1144303) followed by reaction with an aromatic aldehyde and subsequent cyclization with mercaptoacetic acid yields substituted thiazolidin-4-ones. ekb.eg Another pathway involves the reaction of an appropriate Schiff base with thioglycolic acid to form the thiazolidine ring. researchgate.net While many methods exist, the use of thiophenol and a potassium base highlights a direct route utilizing a potassium thiophenolate precursor. ekb.egnih.gov

| Starting Materials | Key Intermediate | Final Product Class | Reference |

|---|---|---|---|

| Thiophenol, Monochloroacetic acid, KOH | Phenylthioacetic acid | Thiazolidin-4-one derivatives | ekb.eg |

| Schiff bases, Thioglycolic acid | - | Thiazolidine derivatives | researchgate.net |

| Ethyl chloroacetate, Potassium thiocyanate | - | Thiazolidinedione (TZD) | nih.gov |

Benzothiazole (B30560) Derivative Synthesis

The synthesis of the benzothiazole scaffold can be effectively achieved through reactions involving potassium thiophenolate or its in situ generation. One common strategy is the condensation of 2-aminothiophenol (B119425) with various reagents like aldehydes or carboxylic acids. derpharmachemica.com In many procedures, a base such as potassium carbonate is used, which deprotonates the thiol group of 2-aminothiophenol or a derivative, facilitating the cyclization or condensation reaction. nih.govderpharmachemica.com For example, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have been synthesized by reacting an amide with 2-mercaptobenzothiazole (B37678) derivatives in acetone (B3395972) with potassium carbonate as the base. nih.gov Another route involves reacting thiophenol with monochloroacetic acid and potassium hydroxide to form an intermediate that, upon reaction with ortho-amino aniline (B41778), yields a benzothiazole derivative. ekb.eg

| Precursors | Base/Conditions | Product Type | Reference |

|---|---|---|---|

| 2-Aminothiophenol, 4-Aminobenzoic acid | Polyphosphoric acid, Microwave | 2-(4-Aminophenyl)benzothiazole | nih.gov |

| Amide compounds, 2-Mercapto-heterocycles | K₂CO₃ / Acetone | N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives | nih.gov |

| Substituted anilines, Potassium thiocyanate | Bromine, Acetic acid | 2-Amino substituted benzothiazoles | derpharmachemica.comresearchgate.net |

| Thiophenol-derived intermediate, o-Amino aniline | - | Benzothiazole derivative | ekb.eg |

Triazole Derivative Synthesis

Potassium thiophenolate is also a valuable reagent in the synthesis and functionalization of triazole-based compounds. One direct application is the nucleophilic substitution of halogens on pre-formed triazole rings. For instance, halogenated 1,2,4-triazole (B32235) nucleoside analogues can be regioselectively substituted by thiophenolate, demonstrating the graduated reactivity of different halogen positions on the molecule. thieme-connect.comresearchgate.netresearchgate.net Another synthetic approach involves the reaction of an ester derived from thiophenol (phenylthioacetate) with thiosemicarbazide (B42300) in the presence of a base (e.g., NaOH), leading to the formation of a 1,2,4-triazole ring. ekb.eg

| Reaction Type | Substrate | Reagent | Product | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Halogenated 1,2,4-triazole nucleoside | Thiophenolate | Thiophenyl-substituted triazole nucleoside | thieme-connect.comresearchgate.net |

| Ring Formation | Phenylthioacetate derivative, Thiosemicarbazide | NaOH | 1,2,4-Triazole derivative | ekb.eg |

| Enzymatic Synthesis | 3-Phenacylthio-5-phenyl-1,2,4-triazole, 2'-Deoxyuridine | E. coli PNP / KOH | 1-(2-Deoxy-β-D-ribofuranosyl)-5-phenacylthio-3-phenyl-1,2,4-triazole | mdpi.com |

Functionalization and Derivatization Reactions Mediated by Potassium Thiophenolate

Beyond its role in building heterocyclic cores, potassium thiophenolate and analogous sulfur nucleophiles are pivotal in various functionalization reactions.

S-Arylation of Potassium O-Alkyl Xanthates

The S-arylation of potassium O-alkyl xanthates is a significant reaction for forming C-S bonds, analogous to couplings that use potassium thiophenolate. This method provides access to S-aryl xanthates, which are valuable intermediates in organic synthesis. organic-chemistry.org A modern, metal-free approach for this transformation involves the reaction of potassium O-alkyl xanthates with diaryliodonium salts. nih.govacs.org This reaction proceeds under mild conditions and avoids the harsh conditions or toxic catalysts often associated with traditional transition-metal-catalyzed methods. organic-chemistry.orgacs.org The high reactivity of diaryliodonium salts toward sulfur nucleophiles like xanthates facilitates the formation of a diverse range of substituted S-aryl xanthates in good to high yields. acs.orgbeilstein-journals.org The resulting S-aryl xanthates can be further transformed into other important organosulfur compounds. organic-chemistry.org

| Arylation Reagent | Xanthate Salt | Conditions | Product Class | Yield | Reference |

|---|---|---|---|---|---|

| Diaryliodonium salts | Potassium O-alkyl xanthates | Mild, Metal-free | Substituted S-aryl xanthates | Good to High | organic-chemistry.orgacs.org |

| (4-Anisyl)(aryl)iodonium salts | Potassium O-alkyl xanthates | Optimized, Selective | Substituted S-aryl xanthates | 65% - 91% | beilstein-journals.org |

Formation of S-Arylthioindoles

The introduction of a sulfur-containing moiety at the C3-position of the indole (B1671886) ring is a significant transformation, yielding S-arylthioindoles, a class of compounds with notable biological activities. Potassium thiophenolate is a key nucleophile in methods developed for the direct C-H sulfenylation of indoles and their precursors.

One prominent strategy involves the base-mediated oxidative C-H chalcogenation of indolines. rsc.org In this approach, a potassium base, such as potassium tert-butoxide, is used to deprotonate a diaryl disulfide or, more directly, a thiophenol, generating the highly reactive potassium thiophenolate in the reaction mixture. This nucleophile then attacks the indoline (B122111) derivative. The reaction proceeds through a one-pot cascade of oxidation/aromatization and regioselective C-3 sulfenylation, affording the desired 3-arylthioindoles in high yields. rsc.org The use of a potassium base is critical for the deprotonation of the thiophenol, activating it for the subsequent nucleophilic attack.

The reaction is generally performed under mild conditions and demonstrates broad functional group tolerance. Both electron-donating and electron-withdrawing substituents on the indoline ring and the aryl thiol are well-tolerated, making this a versatile method for creating a diverse library of 3-arylthioindoles. rsc.org

Table 1: Synthesis of 3-Arylthioindoles via Potassium Base-Mediated Sulfenylation of Indolines

| Indoline Substrate | Thiophenol Derivative | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Indoline | 4-Chlorothiophenol | KOt-Bu | 3-((4-Chlorophenyl)thio)-1H-indole | 92 | rsc.org |

| 5-Bromoindoline | Thiophenol | KOt-Bu | 5-Bromo-3-(phenylthio)-1H-indole | 85 | rsc.org |

| 5-Methoxyindoline | 4-Methylthiophenol | KOt-Bu | 5-Methoxy-3-(p-tolylthio)-1H-indole | 89 | rsc.org |

| 7-Methylindoline | 4-Fluorothiophenol | KOt-Bu | 7-Methyl-3-((4-fluorophenyl)thio)-1H-indole | 82 | rsc.org |

| Indoline | Diphenyl disulfide | NaH | 3-(Phenylthio)-1H-indole | 88 | rsc.org |

Note: The table presents selected examples. KOt-Bu (Potassium tert-butoxide) is used to generate the thiophenolate in situ. NaH was also shown to be effective.

Strategic Employment in Multi-Component Reactions

Potassium thiophenolate is a valuable reagent in multi-component reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single step to form a complex product. A prime example is the synthesis of highly substituted 2-amino-6-(arylthio)pyridine-3,5-dicarbonitriles. growingscience.comnih.gov

This reaction involves the one-pot condensation of an aromatic aldehyde, malononitrile (B47326), and a thiophenol in the presence of a base. growingscience.comarkat-usa.org While various bases can be used, potassium bases like potassium carbonate or potassium fluoride (B91410) on alumina (B75360) are effective catalysts. nih.govarkat-usa.org The role of the base is to generate potassium thiophenolate from the corresponding thiophenol.

The proposed reaction mechanism commences with the Knoevenagel condensation of the aromatic aldehyde with one molecule of malononitrile to form an arylidene malononitrile intermediate. Subsequently, the potassium thiophenolate, acting as a soft nucleophile, undergoes a Michael addition to the electron-deficient double bond of this intermediate. The resulting adduct then reacts with a second molecule of malononitrile, followed by intramolecular cyclization and subsequent oxidation (aromatization), often by air, to yield the final, stable pyridine (B92270) derivative. growingscience.com This methodology is prized for its operational simplicity, high atom economy, and the ability to generate structurally diverse and medicinally relevant pyridine scaffolds in good to excellent yields. nih.gov

Table 2: Multi-Component Synthesis of Substituted Pyridines Using Thiophenol

| Aldehyde | Thiol | Catalyst/Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Thiophenol | KF/alumina | 2-Amino-4-phenyl-6-(phenylthio)pyridine-3,5-dicarbonitrile | 90 | arkat-usa.org |

| 4-Chlorobenzaldehyde | Thiophenol | KF/alumina | 2-Amino-4-(4-chlorophenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile | 93 | arkat-usa.org |

| 4-Methoxybenzaldehyde | Thiophenol | KF/alumina | 2-Amino-4-(4-methoxyphenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile | 88 | arkat-usa.org |

| 4-Nitrobenzaldehyde | Thiophenol | KF/alumina | 2-Amino-4-(4-nitrophenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile | 92 | arkat-usa.org |

| 2-Chlorobenzaldehyde | Thiophenol | KF/alumina | 2-Amino-4-(2-chlorophenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile | 85 | arkat-usa.org |

Note: The table shows representative yields from a microwave-assisted, KF/alumina catalyzed reaction where the thiophenolate anion is the key reactive intermediate.

Mechanistic Investigations of Reactions Involving Potassium Thiophenolate

Elucidation of Reaction Pathways

The thiophenolate anion can initiate or participate in reactions through several distinct mechanistic pathways, the prevalence of which depends on the substrate, reaction conditions, and the presence of initiators like light.

While often acting as a nucleophile, the thiophenolate ion can initiate radical chain reactions. This process typically begins with the one-electron oxidation of the thiophenolate anion to a thiyl radical (PhS•). This initiation can be achieved photochemically or by using a chemical oxidant. Once formed, the highly reactive thiyl radical can propagate a chain reaction.

Termination of the radical chain occurs when two radical species combine to form a stable, non-radical molecule. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com Due to the low concentration of radical intermediates, termination events are generally less frequent than propagation steps. chemistrysteps.com

Potassium thiophenolate can engage in reactions via a Single Electron Transfer (SET) mechanism, where it donates a single electron to a suitable substrate. This is particularly relevant in photoredox catalysis. Upon photoexcitation, the thiophenolate anion becomes a much stronger reducing agent, capable of transferring an electron to an electron-deficient substrate. acs.org

This SET event generates a substrate radical anion and a thiyl radical. acs.orgresearchgate.net The radical anion can then undergo further transformations, such as fragmentation or cyclization, to yield the final product. For instance, in reactions with N-(2-iodobenzoyl)indoles, photoexcited thiophenolate can initiate a cascade involving the cleavage of the carbon-iodine bond from the resulting radical anion, leading to an aryl radical that subsequently cyclizes. acs.org The thiophenolate anion's ability to act as an SET reagent has been studied in the electrochemical transformation of certain azo compounds, where the initially formed radical anion of the substrate initiates an electron transfer that converts diphenyldisulfide into the thiophenolate anion, which then acts as a nucleophile. researchgate.net

The most common role for potassium thiophenolate in organic reactions is that of a strong nucleophile participating in ionic mechanisms, particularly the bimolecular nucleophilic substitution (SN2) reaction. pharmaguideline.comcarroll.edu The thiophenolate anion is an excellent nucleophile due to the high polarizability and relatively low electronegativity of the sulfur atom.

In an SN2 reaction, the thiophenolate anion attacks an electrophilic carbon center and displaces a leaving group in a single, concerted step. pharmaguideline.com This "backside attack" results in the inversion of stereochemistry at the carbon center. The rate of an SN2 reaction is dependent on the concentration of both the nucleophile (potassium thiophenolate) and the substrate, exhibiting second-order kinetics. pharmaguideline.comyoutube.com Studies on the reaction of 2-(alkylthio)ethyl derivatives have shown that using thiophenolate ions in dimethyl sulfoxide (B87167) (DMSO) promotes a direct SN2 displacement, overcoming the competing neighboring sulfur participation that leads to an SN1-type mechanism.

While primarily recognized for its nucleophilicity, the thiophenolate anion is also the conjugate base of thiophenol (a weak acid with a pKa of approximately 6.6). As such, potassium thiophenolate can function as a base, initiating reactions by deprotonating acidic protons in a substrate.

For example, it can be used in base-facilitated hydrothiolation reactions of electron-rich thioalkynes. chemrxiv.org In these reactions, the thiophenolate likely facilitates the addition of a thiol across the alkyne. Furthermore, polymer-supported potassium thiophenolate has been employed to catalytically remove ester, amide, and thioacetate (B1230152) protecting groups in the presence of methanol, a process that relies on a base-induced methanolysis or hydrolysis mechanism. researchgate.net In some cases, the deprotonation of a thiol by a base is the initial step that generates the thiolate anion, which then goes on to participate in other reaction pathways, such as radical coupling. nih.gov

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are essential for distinguishing between these various mechanistic pathways and for quantifying the reactivity of potassium thiophenolate. By measuring reaction rates under different conditions, detailed information about the transition state and the rate-determining step of a reaction can be obtained.

The value of k₂ is a direct measure of the nucleophilicity of the thiophenolate towards a specific substrate. Kinetic experiments, often monitored by photometric methods, have been used to determine these rate constants for a variety of reactions. For example, the kinetics of the ring-opening of geminal bis(acceptor)-substituted cyclopropanes by various substituted thiophenolates in DMSO have been studied. The determined second-order rate constants show a clear dependence on the electronic nature of the substituent on the thiophenolate ring. researchgate.net

Table 1: Second-Order Rate Constants (k₂) for the SN2 Reaction of Substituted Thiophenolates with a Spirocyclopropane Derivative in DMSO at 20°C. researchgate.net

The data in Table 1 illustrates that electron-donating groups (like p-OCH₃ and p-CH₃) on the thiophenolate increase its nucleophilicity and thus accelerate the reaction, as shown by the larger k₂ values. Conversely, electron-withdrawing groups (like p-Cl, p-Br, and p-CF₃) decrease the electron density on the sulfur atom, reducing its nucleophilicity and leading to smaller rate constants. researchgate.net This systematic variation provides strong evidence for the proposed SN2 mechanism.

Influence of Nucleophile and Electrophile Parameters on Reaction Rates

The rate of reactions involving potassium thiophenolate is fundamentally governed by the intrinsic properties of both the thiophenolate nucleophile and the reacting electrophile. The thiophenolate anion is a highly reactive soft nucleophile that preferentially undergoes covalent reactions with soft electrophiles. nih.gov The rate of this electrophile-nucleophile interaction is determined by the respective electrophilicity and nucleophilicity, which directly impact the second-order rate constant. nih.gov

The nucleophilicity of substituted thiophenolates can be quantified and correlated with reaction rates. For instance, the kinetics of ring-opening reactions of acceptor-substituted cyclopropanes with various substituted thiophenolates have been studied, allowing for the determination of electrophilicity (E) and sensitivity (sE) parameters for the electrophiles based on the Mayr-Patz equation (log k₂ = sE(N + E)). uni-muenchen.de Such studies show that the second-order rate constants for these reactions correlate linearly with the N parameters of the thiophenolates. uni-muenchen.de

Research has also explored the influence of substituents on the thiophenol ring. While a p-methyl substituent on thiophenol (p-thiocresol) was experimentally found to increase the reaction rate as expected from its activating effect, calculations of the nucleophilicity index showed it to be marginally lower than thiophenol itself. researchgate.net This highlights that while electronic effects are significant, other factors can influence reactivity. researchgate.net The rate of a covalent adduct reaction depends not only on reactant concentrations but also on their intrinsic reactivity. nih.gov For example, the reaction of a weaker electrophile with a thiolate is kinetically less favored and substantially slower than the reaction with a stronger electrophile. nih.gov

The nature of the electrophile plays a critical role. Soft electrophiles, such as α,β-unsaturated aldehydes and quinones, readily form adducts with sulfhydryl thiolate groups, which can lead to the inactivation of proteins if the thiolate is part of an enzyme's active site. nih.gov The reaction mechanism for the addition of thiols to Michael systems involves the formation of the thiolate as a rate-determining step in many cases. nih.gov

The following table presents data on the reactivity of various thiophenolates with an electrophile, illustrating the influence of substituents on the nucleophile.

| Nucleophile | Substituent | Relative Reactivity |

| Thiophenol | -H | Baseline |

| p-Thiocresol | p-Me | Faster than Thiophenol researchgate.net |

| Thiophenol Analogue | Electron-donating group | Generally increased activity nih.gov |

| Thiophenol Analogue | Electron-withdrawing group | Generally decreased activity nih.gov |

Effect of Ionic Strength on Reaction Kinetics

The kinetics of reactions involving potassium thiophenolate, an ionic species, are sensitive to the ionic strength of the reaction medium. This phenomenon, known as the kinetic salt effect, arises because the presence of inert ions in the solution alters the electrostatic interactions between the reacting ions. quora.comu-szeged.hu For reactions between ions, the rate constant (k) is related to the rate constant at zero ionic strength (k₀) and the ionic strength (µ) by the Brønsted-Bjerrum equation. A simplified form of this relationship is often expressed as:

log k = log k₀ + 1.02 ZₐZₑ√µ

where Zₐ and Zₑ are the charges of the reacting ions. pjsir.orgpjsir.org

Experimental studies on analogous ionic reactions, such as the persulphate-iodide reaction, demonstrate that when the reacting ions have the same sign, an increase in ionic strength leads to an increase in the specific rate constant. pjsir.orgdalalinstitute.com Conversely, if the reacting ions have opposite signs, increasing the ionic strength results in a decline in the reaction rate. u-szeged.hudalalinstitute.com This is because the added inert ions shield the electrostatic repulsion between like-charged reactants, facilitating their approach and increasing the reaction rate. u-szeged.hu For oppositely charged reactants, this shielding effect diminishes their electrostatic attraction, thus slowing the reaction. u-szeged.hu

Furthermore, the ionic strength of the medium can influence the apparent activation energy (E) of the reaction. It has been observed that an increase in the ionic strength of the reaction mixture can lead to a decrease in the apparent activation energy. pjsir.orgpjsir.org This is attributed to changes in the configuration of the transition state due to the altered ionic environment. pjsir.orgpjsir.org A linear relationship is often found when the apparent energy of activation is plotted against the square root of the ionic strength (õ). pjsir.orgpjsir.org

The table below illustrates the typical effect of increasing ionic strength on the rate constant for a reaction between two ions of the same charge.

| Ionic Strength (µ) | √µ | Relative Rate Constant (k/k₀) | Apparent Activation Energy (E) |

| Low | Low | Lower | Higher |

| Medium | Medium | Intermediate | Intermediate |

| High | High | Higher | Lower |

Role of Solvent Effects and Media Composition in Reaction Mechanisms

The solvent plays a crucial role in the reaction mechanisms involving potassium thiophenolate, influencing reaction rates and sometimes even altering reaction pathways. rsc.org The choice of solvent can affect the stability of reactants, transition states, and products through solvation. chemrxiv.org For ionic reactions, the dielectric constant (ε) of the solvent is a key parameter. The logarithm of the rate constant often shows a linear variation with the reciprocal of the dielectric constant. dalalinstitute.com

The following table, adapted from a study on the uncatalyzed addition of thiophenol to ethyl propiolate, demonstrates the profound effect of the solvent on reaction yield and time. acs.org

| Solvent | Dielectric Constant (ε) | Time | Yield (%) |

| Water | 80.1 | 5 min | 98 acs.org |

| Dimethylformamide (DMF) | 36.7 | 30 min | 92 acs.org |

| Acetonitrile (MeCN) | 37.5 | 30 min | 88 acs.org |

| Methanol (MeOH) | 32.7 | 30 min | 82 acs.org |

| Dichloromethane (DCM) | 8.9 | 2 h | 45 acs.org |

| Toluene | 2.4 | 2 h | 20 acs.org |

Mechanistic Re-evaluation of Established Chemical Transformations

A deeper understanding of the reaction mechanisms involving potassium thiophenolate and related species has led to the re-evaluation of established chemical transformations. ucl.ac.uk Reactions previously thought to occur only through transition-metal catalysis are now being reconsidered in the context of strong bases like potassium alkoxides and thiolates. ucl.ac.uk Mechanistic work suggests that under specific conditions, these simple reagents may possess an inherent electron transfer ability, allowing them to mediate reactions like biaryl formation and sp-displacement that were once considered the exclusive domain of transition metals. ucl.ac.uk

For example, studies on the base-induced reaction of 9-bromofluorenes in the presence of thiophenol have provided detailed mechanistic insights. rsc.org It was shown that the presence of thiophenol significantly alters the reaction pathway. The thiophenol rapidly converts the bromofluorene into a 9-fluorenyl phenyl sulphide intermediate. This sulphide then undergoes β-elimination of thiophenol in the rate-determining steps of the reaction, a mechanism that revises the previously understood transformation. rsc.org

This appreciation for the nuanced reactivity of potassium thiolates allows for a mechanistic re-evaluation of common transformations, such as the synthesis of enol ethers from terminal alkynes. ucl.ac.uk By understanding the underlying reaction mechanisms, the reducing behavior of inexpensive and readily available thiolates can be applied to develop new synthetic methods, bypassing the need for costly and toxic transition-metal catalysts. ucl.ac.uk

Reactivity Profiles and Transformative Pathways of Potassium Thiophenolate

Quantitative Assessment of Nucleophilicity and Correlation Analyses

The nucleophilic character of thiophenolates, including potassium thiophenolate, has been systematically quantified. acs.orgnih.gov These sulfur nucleophiles are recognized as highly reactive species in organic chemistry. acs.org Kinetic studies of their reactions with reference electrophiles, such as quinone methides and benzhydrylium ions, have enabled the determination of their nucleophile-specific reactivity parameters. acs.orgacs.org

A fundamental tool for quantifying nucleophilicity is the Mayr-Patz equation, log k = sN(N + E), which correlates the second-order rate constants (k) of a reaction with the electrophilicity parameter (E) of the electrophile and the nucleophile-specific parameters N (nucleophilicity) and sN (nucleophile sensitivity). acs.orgwikipedia.org

The nucleophilic reactivities of a series of substituted thiophenolate ions have been determined by monitoring the kinetics of their reactions with various quinone methides in dimethyl sulfoxide (B87167) (DMSO) at 20 °C. acs.orgfigshare.com The resulting second-order rate constants were analyzed using the Mayr-Patz equation to derive the N and sN parameters for these nucleophiles. acs.orgnih.gov This analysis confirms that the reactions of thiophenolates with these reference electrophiles show a linear correlation with their known electrophilicity parameters. acs.org The derived parameters allow for the prediction of reaction rates with other electrophiles and provide a quantitative scale for comparing the reactivity of different thiophenolates. acs.org

Table 1: Mayr-Patz Nucleophilicity Parameters for Substituted Thiophenolate Ions in DMSO at 20°C Data sourced from studies on reactions with quinone methides. acs.org

| Thiophenolate Derivative | N | s |

| 4-Methoxythiophenolate | 19.34 | 0.77 |

| 4-Methylthiophenolate | 18.89 | 0.79 |

| Thiophenolate | 18.23 | 0.81 |

| 4-Chlorothiophenolate | 17.65 | 0.83 |

| 4-Nitrothiophenolate | 15.11 | 0.90 |

Redox Behavior in Chemical Transformations

The redox behavior of potassium thiophenolate is primarily characterized by its role as a reductant, or reducing agent. vedantu.comquora.com A reductant is a chemical species that donates electrons in a redox reaction, thereby becoming oxidized itself. vedantu.com The electron-rich nature of the thiophenolate anion makes it susceptible to oxidation. wikipedia.org

The most common oxidative transformation for thiophenols and their corresponding thiolates is the formation of a disulfide. wikipedia.orgwikipedia.org In the presence of an oxidizing agent, such as molecular oxygen or iodine, potassium thiophenolate is readily oxidized to diphenyl disulfide. wikipedia.orgwikipedia.org In this reaction, the sulfur atom's oxidation state increases as two thiophenolate molecules couple to form a sulfur-sulfur bond. vedantu.comwikipedia.org This reversible redox reaction is fundamental to the chemistry of thiols and is also exploited in synthetic contexts where thiophenol is used as a source of hydrogen atoms. wikipedia.org

Electrophilic Cyclopropane (B1198618) Ring-Opening Dynamics

Potassium thiophenolate serves as a potent nucleophile in the ring-opening of electrophilically activated cyclopropanes. uni-muenchen.deresearchgate.net Donor-acceptor (D-A) cyclopropanes, which possess both an electron-donating and an electron-withdrawing group, are particularly susceptible to nucleophilic attack. researchgate.netthieme-connect.com The reaction proceeds via an SN2 mechanism, where the thiophenolate anion attacks one of the cyclopropane's carbon atoms, leading to the cleavage of a carbon-carbon bond and the formation of a linear adduct. researchgate.netresearchgate.net

Kinetic studies of the ring-opening of geminal bis(acceptor)-substituted cyclopropanes with thiophenolates in DMSO have been conducted, revealing second-order rate constants that correlate linearly with Mayr nucleophilicity parameters. researchgate.net The reaction typically exhibits high regioselectivity. researchgate.net For 2-arylated D-A cyclopropanes, the nucleophilic attack by the thiophenolate occurs regioselectively at the already substituted C2 position of the three-membered ring. researchgate.net Similarly, in the reaction with bicyclo[3.1.0]hexanone systems, the thiophenolate attacks the non-bridgehead carbon of the cyclopropane ring. thieme-connect.com The inherent reactivity of these electrophilic cyclopropanes has been benchmarked by comparing the rate constants of their reactions with reference nucleophiles like thiophenolates. uni-muenchen.deresearchgate.net

Table 2: Products from Ring-Opening of Electrophilic Cyclopropanes with Thiophenolates

| Cyclopropane Substrate | Thiophenolate Derivative | Product Structure | Reference(s) |

| Cyclopropane-1,1-dicarbonitrile | p-Thiocresol (as potassium salt) | 2-(2-((4-methylphenyl)thio)ethyl)malononitrile | researchgate.net |

| 2-Aryl-1,1-dicyanocyclopropanes | Sodium/Potassium Thiophenolates | 3-Aryl-3-(phenylthio)propane-1,1-dinitrile | researchgate.net |

| Bicyclo[3.1.0]hexanone | Potassium Thiophenolate | 2-(Phenylthio)-3-substituted cyclopentanone | thieme-connect.com |

Regioselectivity and Stereoselectivity in Thiol-Ene Reactions

The thiol-ene reaction involves the addition of a thiol across a double bond. wikipedia.org This transformation can proceed through two primary mechanisms: a free-radical addition or a nucleophilic conjugate addition (Michael addition). wikipedia.orgtaylorandfrancis.com Potassium thiophenolate, as a pre-formed anion, is primarily involved in the nucleophilic pathway. bham.ac.ukacs.org

In the nucleophilic thiol-ene (or thiol-Michael) reaction, the thiophenolate anion adds to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. wikipedia.org The reaction is initiated by the nucleophilic attack of the thiolate on the β-carbon of the activated alkene. wikipedia.org The regioselectivity is therefore governed by the electronic properties of the alkene, favoring the formation of the 1,4-adduct. acs.org

In contrast, the more common radical-mediated thiol-ene reaction, which starts from the neutral thiophenol (PhSH), typically yields the anti-Markovnikov product. wikipedia.orgmdpi.com The regioselectivity in the radical pathway is determined by the stability of the carbon-centered radical intermediate formed after the initial addition of the thiyl radical to the alkene. mdpi.com While both pathways are important, the nucleophilic addition is the more direct reaction pathway for the potassium thiophenolate species. acs.org The stereoselectivity of these reactions can be high but is dependent on factors such as substrate design and reaction conditions. bham.ac.ukmdpi.com For instance, in reactions with unsaturated sugars, the thiol-ene coupling can proceed with complete stereoselectivity. nih.gov

Unimolecular Decomposition Pathways of Thiophenol and Related Species

Understanding the stability and decomposition of thiophenol is crucial, as it is the conjugate acid of the thiophenolate anion. nih.gov Theoretical studies have mapped the potential energy surface for the unimolecular decomposition of thiophenol. nih.govresearchgate.net At the high-pressure limit, the primary decomposition channel at all temperatures is the formation of a C6H6S isomer via hydrogen migration from the sulfur atom to the ortho-position on the aromatic ring. nih.govresearchgate.net This initial step is considered the most accessible pathway. nih.gov

At temperatures above 1000 K, the direct fission of the S-H bond to produce a phenyl radical and a hydrogen atom becomes a significant competing pathway. nih.govresearchgate.net Other potential decomposition channels, such as the elimination of H2 or H2S, are considered to be of negligible importance. researchgate.net The further decomposition of the initially formed C6H6S species is predicted to produce carbon monosulfide (CS) and cyclopentadiene (B3395910) (C5H6). nih.gov The thermal decomposition of related mercury(II) arenechalcogenolato complexes, including thiolates, has also been studied, with a preferred pathway being the reductive elimination to yield metallic mercury and the corresponding diaryl disulfide. capes.gov.br

Table 3: Primary Unimolecular Decomposition Pathways of Thiophenol Based on theoretical calculations. nih.govresearchgate.net

| Pathway | Description | Relative Importance |

| H-migration | Migration of the phenolic hydrogen to the ortho-carbon, forming C | Major pathway at all temperatures. |

| S-H Bond Fission | Direct cleavage of the S-H bond to form C | Becomes important above 1000 K. |

| H | Elimination of molecular hydrogen or hydrogen sulfide (B99878). | Negligible. |

Advanced Applications of Potassium Thiophenolate in Organic Synthesis

Construction of Complex Molecular Scaffolds and Natural Product Precursors

Potassium thiophenolate plays a crucial role as a nucleophile in the synthesis of intricate molecular architectures and precursors to natural products. justdial.com Its utility is particularly evident in deprotection steps and in the introduction of sulfur-containing moieties into complex structures.

A notable application is in the modular synthesis of diverse natural product-like macrocycles. In this approach, potassium thiophenolate, in conjunction with potassium carbonate in dimethylformamide (DMF), is used for the deprotection of nosyl (Ns) protected amines within macrocyclic scaffolds. researchgate.netd-nb.infonih.gov This deprotection is a critical step to allow for further functionalization and diversification of the macrocycles. researchgate.netd-nb.infonih.gov For instance, in the synthesis of a library of macrocycles with potential antimycobacterial activity, this method was employed to remove the nosyl group, enabling the subsequent decoration of the macrocyclic core. researchgate.netd-nb.infonih.gov

The reaction conditions for this deprotection are generally mild, which is crucial for maintaining the integrity of the complex and often sensitive macrocyclic structures. d-nb.infonih.gov The following table summarizes a typical deprotection reaction using potassium thiophenolate.

| Reactant | Reagents | Solvent | Outcome | Reference |

| Nosyl-protected macrocycle | Thiophenol, Potassium Carbonate | DMF | Deprotected macrocycle | d-nb.infonih.gov |

This methodology highlights the importance of potassium thiophenolate in facilitating the construction of complex and biologically relevant molecules by enabling selective deprotection under conditions that preserve the core molecular framework.

Synthesis of Biaryl Compounds

The synthesis of biaryl compounds, which are prevalent in pharmaceuticals, natural products, and advanced materials, has been an area of intense research. While transition-metal-catalyzed cross-coupling reactions are the most common methods, the development of transition-metal-free alternatives is of significant interest due to cost and toxicity concerns. ucl.ac.uk Potassium thiophenolate has been implicated in mechanistic pathways for the formation of biaryls under transition-metal-free conditions. ucl.ac.uk

Research has shown that potassium alkoxides and thiolates possess an inherent electron transfer ability under specific conditions, which can be harnessed for reactions traditionally catalyzed by transition metals, including biaryl formation. ucl.ac.uk While direct, high-yield synthesis of biaryls using solely potassium thiophenolate is not a widely established standalone method, its role in mechanistic studies of base-mediated, transition-metal-free coupling reactions is significant. ucl.ac.uk These studies suggest that potassium thiophenolate can participate in single electron transfer (SET) processes that lead to the formation of aryl radicals, which can then couple to form biaryls.

In a related context, the addition of thiophenols to aryl-naphthoquinones has been developed as a method for the atroposelective synthesis of enantioenriched biaryl sulfides. nih.govresearchgate.net While this method uses a cinchona alkaloid catalyst, it demonstrates the utility of the thiophenol moiety in constructing axially chiral biaryl systems. nih.govresearchgate.net The resulting biaryl sulfides can be further functionalized, highlighting the potential of sulfur-containing biaryls as versatile synthetic intermediates. nih.gov

Development of Transition Metal-Free Catalysis Methodologies

The development of catalytic systems that avoid the use of expensive and potentially toxic transition metals is a major goal in modern organic synthesis. ucl.ac.uk Potassium thiophenolate has been investigated for its potential role in promoting reactions under transition-metal-free conditions. ucl.ac.ukucl.ac.uk

Studies have indicated that strong bases like potassium alkoxides and thiolates can exhibit electron transfer capabilities, enabling reactions previously thought to be exclusive to transition metal catalysis. ucl.ac.uk This has led to a re-evaluation of the mechanisms of certain base-mediated reactions. For instance, potassium thiophenolate has been used in mechanistic studies of transition-metal-free C-S bond formation.

A significant area where potassium thiophenolate has been applied is in the synthesis of S-aryl thioesters from aryl halides under visible light irradiation, without the need for a transition metal or an external photocatalyst. researchgate.net This reaction proceeds through the formation of an electron donor-acceptor (EDA) complex between the potassium thiocarboxylate and the aryl halide. researchgate.net While this example uses potassium thiocarboxylates, the underlying principle of photoexcitable EDA complexes is relevant to the broader class of thiolates, including potassium thiophenolate.

Furthermore, potassium thiophenolate has been used as a catalyst in the sulfurization of thioketones with elemental sulfur to produce sulfur-rich heterocycles. mdpi.com However, in some cases, alternative catalysts like fluoride (B91410) anions have been shown to be more effective and less odorous. mdpi.comresearchgate.net

| Reaction Type | Role of Potassium Thiophenolate | Key Features | Reference |

| Biaryl Formation | Mechanistic probe for electron transfer | Transition-metal-free conditions | ucl.ac.uk |

| S-Aryl Thioester Synthesis | Related to photoexcitable EDA complexes | Visible-light-driven, catalyst-free | researchgate.net |

| Sulfurization of Thioketones | Catalyst | Synthesis of sulfur-rich heterocycles | mdpi.com |

Precursor for Diverse Organosulfur Materials

Potassium thiophenolate serves as a valuable precursor for a wide range of organosulfur compounds, which are important in pharmaceuticals, agrochemicals, and materials science. justdial.combritannica.com Its high nucleophilicity allows for efficient S-alkylation and S-arylation reactions to form thioethers. wikipedia.orgmasterorganicchemistry.com

One of the fundamental reactions involving potassium thiophenolate is its reaction with alkyl halides to produce thioethers. wikipedia.orgmasterorganicchemistry.com For example, the reaction with methyl iodide yields methyl phenyl sulfide (B99878) (thioanisole). wikipedia.org This type of reaction is a cornerstone of organosulfur chemistry.

Potassium thiophenolate is also employed in the synthesis of more complex sulfur-containing molecules. For instance, it can be used to prepare thiocoumarins, a class of compounds with interesting biological activities. mdpi.com The traditional synthesis often involves the reaction of thiophenols with other reagents, and potassium thiophenolate can be a useful variant in these procedures. mdpi.com

Furthermore, potassium thiophenolate is used in the synthesis of sulfur-rich heterocycles through reactions with elemental sulfur and other substrates. mdpi.com These reactions often proceed through the in-situ generation of reactive polysulfide anions. mdpi.com

Integration into Polymer Synthesis and Polymerization Processes

Potassium thiophenolate has found applications as an initiator in polymerization reactions, particularly in the synthesis of sulfur-containing polymers. researchgate.netacs.org These polymers often exhibit unique optical and physical properties, such as high refractive indices.

An important application is the anionic ring-opening polymerization (ROP) of thiiranes (episulfides). researchgate.net Potassium thiophenolate can act as an initiator for the homopolymerization of thiiranes and their copolymerization with elemental sulfur. researchgate.net This process allows for the incorporation of a significant amount of sulfur into the polymer backbone, leading to polysulfides with stable chemical structures. researchgate.net

More recently, sodium thiophenolate, a close analog of potassium thiophenolate, has been used to initiate the copolymerization of methacrylates with elemental sulfur at room temperature. acs.org This method produces polymers with high refractive indices and good transparency, which are desirable for applications in microelectronics and optical materials. acs.org The mechanism involves the thiophenolate attacking the monomer to generate a carbon anion, which can then react with the sulfur ring. acs.org

The use of potassium thiophenolate and its analogs as initiators provides a pathway to novel sulfur-containing polymers with tailored properties. The table below summarizes the role of thiophenolates in polymerization.

| Polymerization Type | Monomers | Role of Thiophenolate | Resulting Polymer | Reference |

| Anionic Ring-Opening Polymerization | Thiiranes, Elemental Sulfur | Initiator | Polysulfides | researchgate.net |

| Anionic Copolymerization | Methacrylates, Elemental Sulfur | Initiator | High-refractive-index polymers | acs.org |

Utilization in Named Organic Reactions

Potassium thiophenolate is a key reagent in or is closely related to several named organic reactions, primarily those involving the synthesis of thiophenols and their derivatives.

One of the most relevant is the Leuckart thiophenol reaction . organic-chemistry.orgwikipedia.org This reaction provides a method for the preparation of thiophenols from anilines. The process involves the conversion of an aniline (B41778) to its corresponding diazonium salt, which is then reacted with a potassium alkyl xanthate. The resulting aryl xanthate can be hydrolyzed under basic conditions to yield the thiophenol. organic-chemistry.org While the named reaction specifies a xanthate, the underlying principle of using a sulfur nucleophile to displace a diazonium group is central to the chemistry of thiophenol synthesis.

Another related transformation is the Newman–Kwart rearrangement , which is a method for converting phenols to thiophenols. wikipedia.org This multi-step process involves the formation of an O-aryl dialkylthiocarbamate, which upon heating, rearranges to the isomeric S-aryl derivative. Hydrolysis of this intermediate yields the thiophenol. Potassium thiophenolate itself is the product of the deprotonation of the thiophenol formed in these reactions.

While not a named reaction in the classical sense, the use of potassium thiophenolate in deprotection schemes, particularly for nosyl groups as discussed in section 5.1, is a widely recognized and important synthetic transformation. researchgate.netd-nb.infonih.gov

Theoretical and Computational Chemistry Approaches to Thiophenolate Systems

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within the thiophenolate anion, which in turn governs its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a primary workhorse for the computational study of thiophenolate and related systems due to its favorable balance of accuracy and computational cost. morningstar.edu.inbohrium.com Researchers employ various DFT functionals, such as B3LYP, PBE1PBE, and BP86, paired with appropriate basis sets (e.g., 6-31G(d,p), 6-311++G(d,p), LANL2DZ) to model these systems. morningstar.edu.inresearchgate.netnih.gov

DFT calculations are used to:

Optimize the molecular geometry, providing precise bond lengths and angles for the thiophenolate anion in its ground state. researchgate.net

Calculate the energies of different electronic states and molecular orbitals. umich.edu

Simulate vibrational frequencies, which are crucial for interpreting experimental infrared (IR) and Raman spectra. bohrium.comnih.gov

Investigate the mechanism of chemical reactions, such as the formation of ozonides or the adsorption onto metal surfaces. researchgate.netunam.edu.na

For instance, DFT calculations have been instrumental in studying the iron-catalyzed cross-coupling reaction between aryl halides and thiophenol, where the mechanism was modeled using the PBE1PBE hybrid functional with the LANL2DZ basis set. morningstar.edu.in Similarly, the interaction of thiophenol with ozone has been studied using the B3LYP/6-31G(d,p) level of theory to determine the stability of the resulting primary ozonides. unam.edu.na

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. physchemres.org

In thiophenolate systems, the HOMO is typically composed of π-contributions from the aromatic ring mixed with the sulfur 3p orbitals. cam.ac.ukacs.org The LUMO is often made up of the π* antibonding orbitals of the phenyl ring. cam.ac.uk Time-dependent DFT (TD-DFT) calculations on an ion-pair complex involving thiophenolate predicted an electronic transition corresponding to an electron transfer from the HOMO (located on the thiophenolate) to the LUMO (on the iminium ion partner). cam.ac.uk

Studies on zinc thiophenolate clusters have shown that for smaller clusters, the HOMO consists of sulfur 3p orbitals mixed with the phenyl π levels, while the LUMO is composed of phenyl π* orbitals. acs.org For larger clusters, the HOMO becomes more localized on triply bridging sulfur atoms. acs.org

Table 1: Calculated Frontier Orbital Energies and Energy Gaps for Thiophenol-Related Systems

| Compound/System | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source(s) |

| Iron(III) Porphyrin Complex | B3LYP/6-311G(d,p) | - | - | 0.9042 | physchemres.org |

| Thiophene-1,2,3-triazole co-oligomer | - | - | - | 4.04 | researchgate.net |

| N,S-hemiaminal-7 | TD-DFT | - | - | - | cam.ac.uk |

From the HOMO and LUMO energies, several key chemical descriptors can be calculated, including chemical hardness (η) and polarizability (α).

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated from the HOMO and LUMO energies: η = (E_LUMO - E_HOMO) / 2 scielo.br

A large HOMO-LUMO gap corresponds to high chemical hardness, indicating greater stability and lower reactivity. physchemres.org

Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It can be calculated using various computational methods and is related to molecular volume and hardness. wavefun.comphyschemres.org Theoretical studies on thiophenol derivatives have successfully correlated calculated polarizabilities with experimental values obtained via refractometry. physchemres.orgresearchgate.net

Potential Energy Surface (PES) Mapping and Reaction Pathway Elucidation

A Potential Energy Surface (PES) is a multidimensional plot that represents the potential energy of a system as a function of its geometric coordinates. iupac.org By mapping the PES, chemists can visualize the entire landscape of a chemical reaction, identifying reactants, products, intermediates, and transition states.

For thiophenol and its derivatives, PES mapping has been extensively used to elucidate complex reaction pathways. unam.edu.nanih.gov Key applications include:

Unimolecular Decomposition: The PES for the decomposition of thiophenol has been mapped out, revealing that the primary initial pathway is the formation of C₆H₆S, with direct fission of the S-H bond becoming significant only at temperatures above 1000 K. nih.gov

Photodissociation: The photoinduced S-H bond cleavage in thiophenol is a process studied in great detail using PES. rsc.orgaip.org These studies construct diabatic potential energy surfaces for the ground state and multiple excited states (e.g., ¹ππ* and ¹πσ*). researchgate.netaip.org The surfaces reveal conical intersections—points where different electronic states have the same energy—which are critical for understanding the non-adiabatic transitions that govern the dissociation dynamics. aip.org

Reaction Mechanisms: Computational studies map the PES for reactions between thiophenol and other molecules, such as tert-butyl isocyanide and dimethyl acetylenedicarboxylate, to predict the most likely reaction pathways among several possibilities. researchgate.net

These computational maps provide a theoretical framework for interpreting experimental observations of reaction outcomes and dynamics. morningstar.edu.inacs.org

Prediction and Calculation of Reaction Rate Constants

Theoretical chemistry allows for the prediction and calculation of reaction rate constants, providing quantitative insights into reaction kinetics. These calculations are often performed using transition state theory in conjunction with a computed PES.

Several studies have focused on calculating rate constants for reactions involving thiophenol:

H-Abstraction Reactions: The rate constants for hydrogen abstraction from thiophenol by radicals such as H•, OH•, and HO₂ have been calculated at the BB1K/GTLarge level of theory. researchgate.net

Addition Reactions: The kinetics of the photoinitiated addition of thiophenol to olefins like styrene (B11656) and 1-octene (B94956) have been investigated, yielding rate constants for the various elementary steps, including attack, transfer, and termination. cdnsciencepub.com For the thiophenol-styrene reaction, the attack rate constant was calculated to be approximately 2 x 10² liters·mol⁻¹·sec⁻¹. cdnsciencepub.com

Radical Trapping: The rate constant for the reaction of the 2-methyl-6,6-diphenyl-5-hexeniminyl radical with thiophenol was determined to be 0.6 x 10⁷ M⁻¹s⁻¹ at 25 °C. figshare.com

These theoretical predictions can be compared with experimental kinetic data to validate the proposed reaction mechanisms and computational models. researchgate.netresearchgate.net

Table 2: Selected Calculated and Experimental Reaction Rate Constants for Thiophenol Systems

| Reaction | Rate Constant (k) | Temperature (°C) | Method | Source(s) |

| Thiophenol + Styrene (attack step) | ~2 x 10² L·mol⁻¹·s⁻¹ | - | Experimental/Kinetic Modeling | cdnsciencepub.com |

| Thiophenol + 2-methyl-6,6-diphenyl-5-hexeniminyl radical | 0.6 x 10⁷ M⁻¹·s⁻¹ | 25 | Indirect experimental methods | figshare.com |

| 4-aminophenol + acetic anhydride | 6.45 M⁻¹·s⁻¹ | 60 | Experimental/Kinetic Modeling | compunetics.net |

Spectroscopic Property Simulations and Interpretation

Computational methods are invaluable for simulating and interpreting various types of molecular spectra. By calculating spectroscopic properties, researchers can assign experimental peaks to specific molecular motions or electronic transitions.

Vibrational Spectroscopy: DFT calculations are used to predict the infrared (IR) and Raman spectra of thiophenol and its anion. nih.gov The calculated vibrational frequencies and intensities help in the assignment of experimental spectra, such as the Sum-Frequency Generation (SFG) spectrum of thiophenol adsorbed on a silver surface. researchgate.net For example, in the SFG spectrum of thiophenol on Ag(111), peaks around 690 cm⁻¹ and 1000 cm⁻¹ were assigned to specific vibrational modes based on theoretical simulations. researchgate.net

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) and other high-level methods are used to simulate the electronic (UV-Vis) absorption spectrum of thiophenol. umn.eduresearchgate.net These simulations calculate the vertical excitation energies corresponding to transitions between different electronic states. rsc.org Theoretical spectra can be compared with experimental results to clarify assignments and understand the nature of the excited states involved, which is crucial for studying photochemistry. umn.edumdpi.com For instance, TD-DFT calculations on an ion-pair complex involving thiophenolate predicted a maximum absorption wavelength (λmax) of 458 nm, corresponding to an intermolecular single-electron transfer. cam.ac.uk

This synergy between computational simulation and experimental measurement provides a detailed and robust understanding of the spectroscopic signatures of thiophenolate systems. mdpi.comd-nb.info

UV-Visible Absorption Spectra Predictions

The prediction of UV-Visible absorption spectra through computational methods is a cornerstone of modern theoretical chemistry, with Time-Dependent Density Functional Theory (TD-DFT) being a particularly prominent and effective approach. worldscientific.commdpi.com This method allows for the calculation of electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities observed in experimental UV-Vis spectra. mdpi.comresearchgate.net

For thiophenolate systems, TD-DFT calculations are used to understand the nature of electronic excitations. The UV-Vis absorption spectrum of the thiophenolate anion is distinct from that of its protonated form, thiophenol. When thiophenol is treated with a base such as potassium hydroxide (B78521) (KOH) in a solvent like tetrahydrofuran (B95107) (THF), the formation of the thiophenolate anion results in a significant bathochromic shift (a shift to longer wavelengths), with absorption extending into the 400–450 nm region. scispace.com

Theoretical models can simulate these spectra with considerable accuracy. mdpi.com For instance, calculations using the B3LYP functional with a 6-311++G(2d,2p) basis set have been shown to reliably predict the electronic transitions of thiophenol and its derivatives. researchgate.net The process involves optimizing the ground state geometry of the thiophenolate anion and then calculating the vertical excitation energies to various singlet excited states. mdpi.comiku.edu.tr These calculations typically reveal that the main absorption bands arise from transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.comscispace.com In the case of the thiophenolate anion, these orbitals are often associated with the π-system of the benzene (B151609) ring and the sulfur atom's lone pairs. The accuracy of these predictions allows for the validation of experimental data and a deeper understanding of the electronic structure. mdpi.com

| Compound/System | Computational Method | Predicted λmax (nm) | Key Transition(s) | Reference |

| Thiophenolate Anion | TD-DFT | ~400-450 | HOMO → LUMO | scispace.com |

| Substituted Thiophenols | TD-DFT/B3LYP/6-311++G(2d,2p) | Varies with substituent | π → π, n → π | researchgate.netresearchgate.net |

| Meta-Fluorothiophenol | TD-DFT (ωB97XD, M06-2X) | - | S₁ ← S₀ | iku.edu.tr |

Photodissociation Dynamics and Excited State Analysis

The study of photodissociation dynamics investigates the fate of a molecule after it absorbs light. For thiophenol and its derivatives, a primary photochemical process following UV excitation is the fission of the S-H bond. aip.orgacs.org Computational studies are essential for mapping the potential energy surfaces (PES) of the electronic excited states that govern these reactions.

Upon UV photoexcitation, thiophenol is typically promoted from its ground state (S₀) to excited states, such as the first (S₁) ¹ππ* state or a repulsive ¹πσ* state. aip.orgacs.orgaip.org The ¹πσ* state is characterized by having an electron in a σ* antibonding orbital localized along the S-H bond, making it dissociative. The dynamics of the S-H bond cleavage are heavily influenced by the interplay between these excited states, particularly through conical intersections (CIs), which are points where the potential energy surfaces of two electronic states cross. aip.org

Theoretical models have shown that after initial excitation to the bright ¹ππ* state, the molecule can undergo a non-adiabatic transition to the dark ¹πσ* state, leading to rapid S-H bond fission. aip.orgaip.org The efficiency and pathway of this process depend on the excitation wavelength and the presence of substituents on the phenyl ring. For example, studies on deuterated thiophenol (C₆H₅SD) at different excitation wavelengths (e.g., 266 nm and 243 nm) show that the resulting phenylthiyl radical (C₆H₅S•) is formed in different electronic states (X̃ and Ã) with varying amounts of vibrational energy, highlighting the complexity of the dissociation dynamics. acs.orgnih.gov

The structure of the excited state plays a critical role. Calculations on ortho-substituted thiophenols reveal that their excited states have nonplanar geometries, which influences the dissociation dynamics and the branching ratios of the resulting radical products. nih.gov This contrasts with bare thiophenol, which has planar excited states. nih.gov These computational insights are crucial for interpreting experimental results from techniques like photofragment translational spectroscopy, which measures the kinetic energy and angular distribution of the dissociation products. aip.orgnih.govresearchgate.netberkeley.edu

| System | Excitation Wavelength(s) | Key Excited States Involved | Primary Dissociation Channel | Computational Approach | Reference |

| Thiophenol-d₁ | 266, 243, 224 nm | ¹ππ, ¹πσ | S-D bond fission | Ab initio calculations | acs.orgnih.gov |

| Substituted Thiophenols | Near UV | ¹ππ, ¹πσ | S-H bond fission | Ab initio electronic structure calculations | aip.org |

| Thiophenoxy Radical | 248, 193, 157 nm | - | C-S bond cleavage (SH or CS loss) | Density Functional Theory (DFT) | nih.govresearchgate.netberkeley.edu |

| Thiophenol | UV | S₀, ¹ππ, ¹πσ | S-H bond fission | Ab initio wave-packet dynamics | aip.org |

Thermochemical Studies of Bond Dissociation Enthalpies

Bond dissociation enthalpy (BDE) is the standard enthalpy change required to homolytically cleave a specific bond, a fundamental thermochemical property that quantifies bond strength. For thiophenol, the S-H BDE is a key parameter influencing its reactivity, particularly in contexts like hydrogen atom transfer (HAT) reactions.

Quantum chemical calculations provide a reliable means to estimate BDEs. Various levels of theory, from Density Functional Theory (DFT) to more complex composite methods like G3(MP2), have been employed to calculate the S-H BDE of thiophenol and its substituted derivatives. researchgate.netresearchgate.netacs.org The BDE is typically calculated as the enthalpy difference between the thiophenol molecule and the resulting thiophenoxyl radical and a hydrogen atom.

Computational studies have explored how substituents on the aromatic ring affect the S-H BDE. The electronic nature of the substituent (electron-donating or electron-withdrawing) can modulate the stability of the parent molecule and the resulting radical, thereby altering the bond strength. researchgate.netresearchgate.net For example, one study using the (RO)B3LYP/6-311++G(2df,2p) level of theory calculated the S-H BDE for the parent thiophenol to be 332.6 ± 4.0 kJ/mol, a value in close agreement with some experimental results. researchgate.net Another study combining time-resolved photoacoustic calorimetry with G3(MP2) calculations reported a gas-phase BDE of 349.4 ± 4.5 kJ mol⁻¹ (experimental) and 346.8 kJ mol⁻¹ (calculated), respectively. acs.org These studies generally find that substituent effects are less pronounced for the S-H BDE in thiophenols compared to the O-H BDE in corresponding phenols. acs.org

| Compound | Computational Method | Calculated S-H BDE (kcal/mol) | Calculated S-H BDE (kJ/mol) | Reference |

| Thiophenol | UHF/6-31G(d) | 79.1 | 331.0 | researchgate.net |

| Thiophenol | (RO)B3LYP/6-311++G(2df,2p) | 79.5 | 332.6 | researchgate.net |

| Thiophenol | G3(MP2) | 82.9 | 346.8 | acs.org |

| 2-Methylthiophenol | UHF/6-31G(d) | 77.7 | 325.1 | researchgate.net |

| 2-Chlorothiophenol | UHF/6-31G(d) | 81.3 | 340.2 | researchgate.net |

Advanced Spectroscopic and Analytical Research Techniques for Thiophenolate Systems

Vibrational Spectroscopy for Structural Elucidation and Bond Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying functional groups and monitoring changes in chemical bonding.

FT-IR spectroscopy is instrumental in tracking the progress of reactions involving potassium thiophenolate and characterizing the resulting products. mt.comjasco-global.comnih.gov By monitoring the appearance or disappearance of specific infrared absorption bands, researchers can follow the conversion of reactants to products in real-time. mt.comjasco-global.com This technique is particularly useful for solid-phase synthesis, where FT-IR/KBr pellets can efficiently monitor each reaction step. researchgate.net

In the context of thiophenol and its derivatives, FT-IR is used to confirm the presence of key functional groups. For instance, the C-S stretching vibration provides a characteristic signal for sulfur-containing compounds. researchgate.net In studies involving the synthesis of heterocyclic compounds from thiophenol, FT-IR has been used to identify characteristic peaks such as N-H, C=N, C=O, and C-S stretching vibrations, confirming the formation of the desired products. ekb.eg

Attenuated Total Reflectance (ATR)-FTIR is a particularly advantageous sampling technique as it allows for the direct analysis of solid and liquid samples with minimal to no preparation. mt.compressbooks.pub This makes it highly suitable for monitoring reactions in situ, providing real-time data on reaction kinetics and mechanisms. mt.com For example, the copolymerization of elemental sulfur with styrene (B11656) sulfide (B99878) initiated by potassium thiophenolate can be effectively monitored using FT-IR. researchgate.net

The following table summarizes characteristic FT-IR absorption bands relevant to thiophenol derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Progress Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of molecules in solution. It provides information about the chemical environment of specific nuclei, such as hydrogen (¹H) and carbon (¹³C).

¹H NMR spectroscopy is routinely used to characterize products derived from reactions involving potassium thiophenolate and to monitor reaction progress. rsc.orgrsc.org The chemical shifts, splitting patterns (multiplicities), and integration of proton signals provide a wealth of information about the structure of a molecule. rsc.org

In studies of derivatives of thiophenol, aromatic protons typically appear as multiplets in the range of 7.0-8.0 ppm. ekb.eg Specific protons, such as those in a methylene (B1212753) group (-CH₂) adjacent to a sulfur atom or an aromatic ring, will have characteristic chemical shifts. For example, a singlet signal at 3.9 ppm has been attributed to methylene protons in a thiophenol derivative. ekb.eg The progress of reactions can be quantified by integrating relevant non-overlapping peaks, often using an internal standard. rsc.org

The following table presents typical ¹H NMR chemical shifts for protons in environments relevant to thiophenol derivatives.

¹³C NMR spectroscopy provides complementary information to ¹H NMR, offering insights into the carbon framework of a molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the carbon skeleton of reaction products.

For thiophenol, the carbon atoms in the aromatic ring exhibit distinct chemical shifts. chemicalbook.com The carbon atom directly bonded to the sulfur atom (C-S) is of particular interest. In general, aromatic carbons in thiophenol derivatives will appear in the region of 120-150 ppm. The specific chemical shifts can be influenced by the substituents on the aromatic ring.

The table below shows the reported ¹³C NMR chemical shifts for thiophenol.

Electronic Absorption Spectroscopy for Quantitative Analysis and Mechanistic Insights

Electronic absorption spectroscopy, specifically UV-Visible spectroscopy, is a versatile technique used for both quantitative analysis and for gaining insights into reaction kinetics and mechanisms. researchgate.netthermofisher.com

UV-Visible spectroscopy is frequently employed to monitor the kinetics of reactions involving colored species or compounds with a UV chromophore. thermofisher.com The change in absorbance at a specific wavelength over time can be directly related to the change in concentration of a reactant or product, allowing for the determination of reaction rates and orders. thermofisher.com For instance, stopped-flow UV-Vis analysis has been used to study the rapid kinetics of sulfur transfer from titanocene (B72419) polysulfides to sulfenyl chlorides, with reactions involving thiophenolate derivatives being monitored. rsc.org

This technique is also valuable for studying the adsorption of thiophenol and its derivatives onto various materials. mdpi.comresearchgate.netamazonaws.com The removal of thiophenol from an aqueous solution by an adsorbent can be monitored by measuring the decrease in the absorbance of thiophenol in the solution over time. mdpi.com The structure of thiophenol can change with the pH of the solution, which in turn affects its UV spectrum and adsorption behavior. mdpi.com For example, studies have shown that the adsorption of thiophenol on sepiolite (B1149698) is pH-dependent, occurring in an acidic environment. mdpi.com

The UV-Vis spectrum of gold nanoparticles functionalized with thiophenol shows a characteristic localized surface plasmon resonance (LSPR) peak, the position of which can be sensitive to the surrounding environment and binding events. researchgate.net

The following table provides examples of the application of UV-Visible spectroscopy in studies related to thiophenol and its derivatives.

Table of Compounds

X-ray Photoelectron Spectroscopy (XPS) for Surface and Chemical State Analysis of Thiolate-Derived Films

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of thiophenolate-derived films, XPS provides critical insights into the formation and nature of self-assembled monolayers (SAMs) and other thin films on various substrates.